molecular formula C11H11Cl2N3O3 B12366602 Dicamba 1-azidopropane

Dicamba 1-azidopropane

Cat. No.: B12366602
M. Wt: 304.13 g/mol
InChI Key: XUERTRCRALFPSD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dicamba 1-azidopropane involves the introduction of an azido group to the Dicamba molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that the compound can be synthesized in a laboratory setting for research purposes

Chemical Reactions Analysis

Dicamba 1-azidopropane, like other azido compounds, can undergo various chemical reactions. These include:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Dicamba 1-azidopropane acts as a hapten, a small molecule that elicits an immune response only when attached to a larger carrier molecule, such as a protein. The azido group in this compound allows it to be conjugated to carrier proteins, which can then be used to generate monoclonal antibodies specific to Dicamba . These antibodies can be used in immunoassays to detect Dicamba in environmental samples.

Comparison with Similar Compounds

Dicamba 1-azidopropane is unique due to its specific use in generating monoclonal antibodies for Dicamba. Similar compounds include other azido derivatives of herbicides and other haptens used in immunoassay development. For example:

This compound stands out due to its specific application in generating antibodies for Dicamba, making it a valuable tool in environmental and analytical chemistry research.

Properties

Molecular Formula

C11H11Cl2N3O3

Molecular Weight

304.13 g/mol

IUPAC Name

3-(3-azidopropyl)-2,5-dichloro-6-methoxybenzoic acid

InChI

InChI=1S/C11H11Cl2N3O3/c1-19-10-7(12)5-6(3-2-4-15-16-14)9(13)8(10)11(17)18/h5H,2-4H2,1H3,(H,17,18)

InChI Key

XUERTRCRALFPSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)O)Cl)CCCN=[N+]=[N-])Cl

Origin of Product

United States

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